molecular formula C13H15NO5 B12076447 Ethyl 4-(4-formyl-2-nitrophenyl)butanoate

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate

Cat. No.: B12076447
M. Wt: 265.26 g/mol
InChI Key: APEAFLSQXDJKKL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate is an organic compound with a complex structure that includes both an ester and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-formyl-2-nitrophenyl)butanoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by formylation to add the formyl group. The final step involves esterification to form the ethyl ester.

    Nitration: The aromatic precursor is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formylation: The nitrated compound is then subjected to a formylation reaction, often using reagents like formic acid or formyl chloride in the presence of a catalyst.

    Esterification: The final step involves the reaction of the formylated nitro compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the handling of strong acids and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and formyl groups direct incoming substituents to specific positions on the ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Ethyl 4-(4-amino-2-formylphenyl)butanoate.

    Oxidation: Ethyl 4-(4-carboxy-2-nitrophenyl)butanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-formyl-2-nitrophenyl)butanoate exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can be compared with other similar compounds such as:

    Ethyl 4-(4-nitrophenyl)butanoate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.

    Ethyl 4-(4-formylphenyl)butanoate:

    Ethyl 4-(4-amino-2-nitrophenyl)butanoate: Contains an amino group instead of a formyl group, leading to different chemical properties and reactivity.

The presence of both the nitro and formyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 4-(4-formyl-2-nitrophenyl)butanoate

InChI

InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-11-7-6-10(9-15)8-12(11)14(17)18/h6-9H,2-5H2,1H3

InChI Key

APEAFLSQXDJKKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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